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Compound of Interest

Compound Name: 3-Fluoro-5-nitrobenzonitrile

Cat. No.: B027671

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

3-Fluoro-5-nitrobenzonitrile, identified by its CAS number 110882-60-5, is a strategically
functionalized aromatic compound with significant potential as a building block in organic
synthesis.[1] Its trifunctional nature, featuring a nitrile, a nitro group, and a fluorine atom meta-
disposed on a benzene ring, offers a rich platform for diverse chemical transformations. The
electron-withdrawing properties of the nitro and nitrile groups activate the fluorine atom for
nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily transformed
into other functionalities, and the nitrile group offers further synthetic handles.

While specific literature on the reactions of 3-fluoro-5-nitrobenzonitrile is not as extensive as
for its 2-fluoro and 4-fluoro isomers, its reactivity can be reliably predicted based on well-
established principles of physical organic chemistry and by analogy to closely related
molecules. This guide will provide a comprehensive overview of the expected reactivity of 3-
fluoro-5-nitrobenzonitrile, supported by data from analogous compounds, to showcase its
utility in the synthesis of complex organic molecules, particularly in the fields of medicinal
chemistry and materials science.

Physicochemical and Spectroscopic Data

The physical and chemical properties of 3-fluoro-5-nitrobenzonitrile, along with its common
isomers for comparison, are summarized below. The distinct substitution patterns of these
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isomers lead to differences in their physical properties and reactivity.

3-Fluoro-5- 2-Fluoro-5- 4-Fluoro-3-
Property . L. . L. . L.
nitrobenzonitrile nitrobenzonitrile nitrobenzonitrile
CAS Number 110882-60-5[1] 17417-09-3[2] 1009-35-4
Molecular Formula C7H3FN202[1] C7H3FN202[2] C7H3FN202
Molecular Weight 166.11 g/mol [1] 166.11 g/mol [2] 166.11 g/mol
White to off-white White to off-white
Appearance
powder powder|[3]
Melting Point - 76-80 °C[4]
Boiling Point
Purity min 97%][1] >98%]3]

Note: Data for 3-Fluoro-5-nitrobenzonitrile is limited. Data for isomers is provided for
comparison.

Core Synthetic Transformations

The unique arrangement of functional groups in 3-fluoro-5-nitrobenzonitrile allows for a
range of selective chemical transformations. The primary reaction pathways involve
nucleophilic aromatic substitution at the C-F bond and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in 3-fluoro-5-nitrobenzonitrile is activated towards nucleophilic attack by
the strong electron-withdrawing effects of the meta-positioned nitro and nitrile groups. This
allows for the displacement of the fluoride ion by a variety of nucleophiles, including those
based on oxygen, nitrogen, and sulfur. This reaction is a powerful tool for introducing diverse
substituents onto the aromatic ring.

A closely related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has been shown
to undergo SNAr reactions with various nucleophiles, providing a good model for the expected
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reactivity of 3-fluoro-5-nitrobenzonitrile.[5][6][7] For instance, reactions with oxygen, sulfur,
and nitrogen nucleophiles proceed to give the corresponding substituted products.[5][6][7]

The general workflow for a typical SNAr reaction is depicted below:

Substituted Product

Click to download full resolution via product page

SNAr Experimental Workflow

Reduction of the Nitro Group

The nitro group of 3-fluoro-5-nitrobenzonitrile can be selectively reduced to an amino group,
a key functional group for further synthetic elaborations, such as amide bond formation or the
construction of heterocyclic rings. Common reagents for this transformation include tin(ll)
chloride in hydrochloric acid, catalytic hydrogenation (e.g., Hz over Pd/C), or iron powder in
acidic media. The resulting 3-amino-5-fluorobenzonitrile is a valuable intermediate in its own

right.

The transformation of the nitro group to an amine significantly alters the electronic properties of
the aromatic ring, which can be strategically employed in multi-step syntheses.

A logical pathway for the utilization of 3-fluoro-5-nitrobenzonitrile as a building block for
heterocyclic synthesis is outlined below. This involves an initial SNAr reaction followed by

reduction of the nitro group and subsequent cyclization.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b027671?utm_src=pdf-body
https://www.beilstein-journals.org/bjoc/articles/12/21
https://www.beilstein-journals.org/bjoc/content/pdf/1860-5397-12-21.pdf
https://pubmed.ncbi.nlm.nih.gov/26977178/
https://www.beilstein-journals.org/bjoc/articles/12/21
https://www.beilstein-journals.org/bjoc/content/pdf/1860-5397-12-21.pdf
https://pubmed.ncbi.nlm.nih.gov/26977178/
https://www.benchchem.com/product/b027671?utm_src=pdf-body-img
https://www.benchchem.com/product/b027671?utm_src=pdf-body
https://www.benchchem.com/product/b027671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Fluoro-5-nitrobenzonitrile

Nucleophilic Aromatic
Substitution (SNAr)
+ R-XH

:

( 3-(R-X)-5-nitrobenzonitrile )

:

Nitro Group Reduction
(e.g., SnCI2/HCI)

( 3-Amino-5-(R-X)benzonitrile )

'

Heterocyclic Product

Click to download full resolution via product page

Heterocycle Synthesis Pathway

Representative Experimental Protocols

While specific experimental procedures for 3-fluoro-5-nitrobenzonitrile are scarce in the
literature, the following protocols for analogous transformations provide a reliable guide for its
use in synthesis.
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Protocol 1: General Procedure for Nucleophilic Aromatic
Substitution with an Amine (Analogous Reaction)

This protocol is adapted from the reaction of 2-fluoro-5-nitrobenzonitrile with amines.

Materials:

2-Fluoro-5-nitrobenzonitrile (1.0 eq)

Amine (1.1 eq)

Potassium carbonate (K2CO3) (2.0 eq)

Dimethylformamide (DMF)

Procedure:

To a solution of 2-fluoro-5-nitrobenzonitrile in DMF, add the desired amine and potassium
carbonate.

» Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
e Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

o Collect the resulting precipitate by filtration.

e Wash the solid with water and dry under vacuum.

« If necessary, purify the product by column chromatography on silica gel or by
recrystallization.

Protocol 2: General Procedure for the Reduction of the
Nitro Group

This is a standard and reliable method for the reduction of aromatic nitro groups.

Materials:
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 Aryl nitro compound (e.g., 3-substituted-5-nitrobenzonitrile) (1.0 eq)

 Tin(ll) chloride dihydrate (SnCl2-2H20) (4.0-5.0 eq)

o Ethanol (EtOH) or Ethyl Acetate (EtOAC)

o Concentrated Hydrochloric Acid (HCI) (for reactions in EtOAC)

o Saturated sodium bicarbonate solution (NaHCO3s)

e Sodium sulfate (NazS0a4)

Procedure:

Dissolve the aryl nitro compound in ethanol or ethyl acetate.

e Add tin(ll) chloride dihydrate to the solution. If using ethyl acetate, add concentrated HCI and
heat to reflux. If using ethanol, the reaction may proceed at room temperature or with gentle
heating.

e Monitor the reaction by TLC until the starting material is consumed.

e Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium
bicarbonate until the pH is ~8.

o Extract the product with ethyl acetate (3 x volumes).
o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

o Concentrate the filtrate under reduced pressure to yield the crude amine, which can be
further purified if necessary.

Summary and Outlook

3-Fluoro-5-nitrobenzonitrile is a promising and versatile building block for organic synthesis.
Its trifunctional nature allows for a range of selective transformations, primarily nucleophilic
aromatic substitution of the fluorine atom and reduction of the nitro group. These reactions
provide access to a wide array of substituted aromatic intermediates that are valuable in the
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synthesis of pharmaceuticals, agrochemicals, and novel materials. While detailed studies on
this specific isomer are limited, its reactivity can be confidently predicted from its isomers and
other analogous compounds. For researchers and professionals in drug development, 3-
fluoro-5-nitrobenzonitrile represents a valuable addition to the synthetic chemist's toolbox for
the construction of complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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